molecular formula C23H37ClN6O5S B12373735 Argatroban-13C6 (hydrochloride)

Argatroban-13C6 (hydrochloride)

Cat. No.: B12373735
M. Wt: 551.1 g/mol
InChI Key: PIWLMZAWMXOVCF-ATFHLYJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Argatroban-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the argatroban molecule. The synthetic route typically starts with L-arginine, which undergoes a series of chemical reactions including sulfonylation, cyclization, and hydrogenation to form the final product . The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Argatroban-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Argatroban-13C6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Argatroban-13C6 (hydrochloride) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H37ClN6O5S

Molecular Weight

551.1 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H36N6O5S.ClH/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H/t14-,15?,17+,18-;/m1./s1/i3+1,5+1,7+1,16+1,19+1,20+1;

InChI Key

PIWLMZAWMXOVCF-ATFHLYJTSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2NCC(C3)C.Cl

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.